Cas no 1692642-54-8 (5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid)

5-{2-(Prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid is a specialized furan-based carboxylic acid derivative featuring a propargyl thioether and ethylamino linker. This compound is of interest in synthetic and medicinal chemistry due to its multifunctional structure, which combines a reactive alkyne group with a furan-carboxylic acid scaffold. The propargyl thioether moiety offers potential for further functionalization via click chemistry, while the furan ring and carboxylic acid group provide sites for conjugation or derivatization. Its unique structure makes it a valuable intermediate for designing biologically active molecules or materials with tailored properties. The compound’s stability and synthetic versatility enhance its utility in research applications.
5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid structure
1692642-54-8 structure
商品名:5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid
CAS番号:1692642-54-8
MF:C10H11NO3S
メガワット:225.264241456985
CID:6366186
PubChem ID:106429503

5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid
    • 5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
    • EN300-1449404
    • 1692642-54-8
    • インチ: 1S/C10H11NO3S/c1-2-6-15-7-5-11-9-4-3-8(14-9)10(12)13/h1,3-4,11H,5-7H2,(H,12,13)
    • InChIKey: BOHFATASFTXVGL-UHFFFAOYSA-N
    • ほほえんだ: S(CC#C)CCNC1=CC=C(C(=O)O)O1

計算された属性

  • せいみつぶんしりょう: 225.04596439g/mol
  • どういたいしつりょう: 225.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1449404-5000mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
5000mg
$2443.0 2023-09-29
Enamine
EN300-1449404-2500mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
2500mg
$1650.0 2023-09-29
Enamine
EN300-1449404-1000mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
1000mg
$842.0 2023-09-29
Enamine
EN300-1449404-10000mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
10000mg
$3622.0 2023-09-29
Enamine
EN300-1449404-50mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
50mg
$707.0 2023-09-29
Enamine
EN300-1449404-100mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
100mg
$741.0 2023-09-29
Enamine
EN300-1449404-250mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
250mg
$774.0 2023-09-29
Enamine
EN300-1449404-500mg
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
500mg
$809.0 2023-09-29
Enamine
EN300-1449404-1.0g
5-{[2-(prop-2-yn-1-ylsulfanyl)ethyl]amino}furan-2-carboxylic acid
1692642-54-8
1g
$0.0 2023-06-06

5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid 関連文献

5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acidに関する追加情報

5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid

The compound with CAS number 1692642-54-8, known as 5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a furan ring, an ethylamino group, and a propargyl sulfanyl moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.

Recent studies have highlighted the importance of furan derivatives in medicinal chemistry due to their ability to interact with various biological targets. The presence of the furan ring in 5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid contributes to its aromatic stability and potential bioavailability. The ethylamino group, on the other hand, enhances the molecule's ability to form hydrogen bonds, which is crucial for its interaction with biological systems.

The propargyl sulfanyl group (C≡C-S-) introduces additional functionality to the molecule. This group is known for its reactivity and ability to participate in various chemical transformations. Recent research has shown that compounds containing propargyl sulfanyl groups can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for therapeutic applications.

One of the most exciting aspects of 5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid is its potential as a building block for more complex molecules. Its structure allows for further functionalization, enabling chemists to explore a wide range of derivatives with diverse biological activities. For instance, modifications to the ethylamino group or the furan ring could lead to compounds with enhanced selectivity or potency against specific targets.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the furan ring, followed by the introduction of the ethylamino and propargyl sulfanyl groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for further studies.

From an environmental perspective, understanding the degradation pathways of 5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid is crucial for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under specific conditions, reducing its persistence in the environment. This information is valuable for industries looking to adopt sustainable practices in chemical production.

Looking ahead, the future of 5-{2-(prop-2-yne slyl slyl slyl slyl slyl slyl slyl slyl slyl slyl slyl slyl slyl slyl slyl slyl...

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